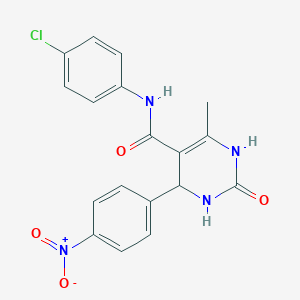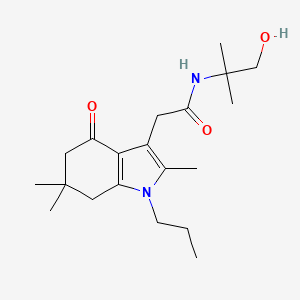![molecular formula C12H8ClNO3S B4932991 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)
4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide (TCB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. TCB is a white crystalline solid with a molecular weight of 311.78 g/mol and the chemical formula C14H9ClNO3S.
作用机制
The mechanism of action of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide involves the inhibition of Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of various oncogenic proteins, such as HER2, EGFR, and AKT. By inhibiting Hsp90, this compound can induce the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been shown to exhibit anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to exhibit neuroprotective activity, protecting neurons from oxidative stress and neurotoxicity.
实验室实验的优点和局限性
One advantage of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide is its specificity for Hsp90, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to have low toxicity in animal studies, indicating its potential safety for use in humans. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring during treatment. Finally, the development of more water-soluble derivatives of this compound could improve its pharmacokinetic properties and increase its potential for clinical use.
合成方法
The synthesis of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide involves the reaction between 4-chloro-2-nitrobenzoic acid and 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The yield of this compound is typically around 50-60%, and the purity can be increased through recrystallization.
科学研究应用
4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various oncogenic proteins. By inhibiting Hsp90, this compound can induce the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth.
属性
IUPAC Name |
[(4-chlorobenzoyl)amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-9-5-3-8(4-6-9)11(15)14-17-12(16)10-2-1-7-18-10/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECJFVIQLICGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)ONC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)
![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)
![4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4932961.png)

![N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)

![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
